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Compound of Interest

Compound Name: 1-Chloro-3-propoxypropane

Cat. No.: B8577717

Get Quote

Chemical Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary
3-Chloropropyl propyl ether (CAS: 4161-23-3), also known as 1-chloro-3-propoxypropane, is

a bifunctional alkylating agent featuring a primary alkyl chloride and an ether linkage.[1] It

serves as a critical "C3-linker" in organic synthesis, specifically designed to introduce a

propoxypropyl spacer into pharmacophores. Its structural duality—combining a reactive

electrophilic site (

) with a chemically inert ether backbone—makes it indispensable for tuning the lipophilicity and
steric profile of drug candidates without introducing labile functional groups.

This guide details the physicochemical profile, validated synthetic routes, mechanistic reactivity,

and safety protocols for 3-chloropropyl propyl ether, grounded in industrial best practices.
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The molecule consists of a propyl chain connected via an oxygen atom to a 3-chloropropyl

group. The ether oxygen acts as a hydrogen bond acceptor, while the terminal chloride

provides a site for nucleophilic attack.

Property Data

IUPAC Name 1-Chloro-3-propoxypropane

CAS Registry Number 4161-23-3

Molecular Formula

Molecular Weight 136.62 g/mol

SMILES CCCOCCCCl

InChI Key
POLCUAVZOMRGSN-UHFFFAOYSA-N

(Analogous)

Appearance Colorless to pale yellow liquid

Boiling Point ~145–150 °C (Estimated based on homologs)

Density ~0.96 g/mL

Solubility
Soluble in ethanol, ether, chloroform; insoluble

in water

3D Conformation & Sterics
The central ether oxygen introduces a bond angle of approximately 110°, creating a "kinked"

flexible linker. This flexibility is crucial in drug design, allowing the attached pharmacophores to

adopt low-energy conformations within protein binding pockets.

Electrophilic Site Lipophilic Linker

Cl C11.8 Å C21.54 Å C3 O1.43 Å C41.43 Å C5 C6
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Figure 1: Connectivity graph of 3-chloropropyl propyl ether highlighting the electrophilic

terminus and the ether linker.

Synthetic Routes & Manufacturing[3]
Primary Route: Williamson Ether Synthesis
The most robust method involves the reaction of 1-propanol with 1-bromo-3-chloropropane.

This route exploits the difference in leaving group ability between bromide (

) and chloride (

). The bromide is displaced ~100x faster, allowing for selective mono-alkylation.

Reaction Scheme:

Protocol:

Reagents: 1-Propanol (1.0 eq), 1-Bromo-3-chloropropane (1.2 eq), NaOH (50% aq),

Tetrabutylammonium bromide (TBAB, 1 mol%).

Procedure:

Mix 1-propanol and 1-bromo-3-chloropropane in a reactor.

Add TBAB (Phase Transfer Catalyst).

Add NaOH solution dropwise at 0–5 °C to control exotherm.

Heat to 60 °C for 4–6 hours.

Monitor by GC for disappearance of propanol.

Workup: Separate organic phase, wash with water, dry over

, and distill under reduced pressure.
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Alternative Route: Ring Opening of Oxetane
Less common due to the cost of oxetane, but yields high purity.

1-Propanol
(Nucleophile)

Biphasic Nucleophilic Substitution
(T = 60°C, 4h)

1-Bromo-3-chloropropane
(Electrophile)

TBAB (PTC)
+ NaOH (50%)

Selectivity Control:
Br displaced >>> Cl

3-Chloropropyl Propyl Ether
(Crude)

Vacuum Distillation

Pure Product
(>98%)

Click to download full resolution via product page

Figure 2: Phase-transfer catalyzed synthesis workflow ensuring selective alkylation.

Analytical Characterization
Verification of the structure relies on NMR spectroscopy.[2] The symmetry is broken by the

different terminal groups (methyl vs. chloride).
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Proton NMR ( -NMR)
Solvent:

, 400 MHz.

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment Interpretation

3.65
Triplet (

Hz)
2H

Deshielded by

Chlorine

3.52
Triplet (

Hz)
2H (propyl side)

Deshielded by

Oxygen

3.41
Triplet (

Hz)
2H (chloro side)

Deshielded by

Oxygen

2.05 Quintet 2H (central, chloro

side)
Beta to Cl and O

1.60 Sextet 2H (central, propyl

side)

Beta to O and

Methyl

0.93 Triplet 3H Terminal Methyl

Mass Spectrometry (GC-MS)
Molecular Ion (

): 136 (weak).

Isotope Pattern: M+2 peak at 138 with ~33% intensity of M+ (characteristic of one Chlorine

atom).

Fragmentation: Loss of propyl group (
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) and loss of

.

Applications in Medicinal Chemistry
Linker Chemistry
3-Chloropropyl propyl ether is primarily used to tether pharmacophores. The propyl ether chain

increases lipophilicity (

) and membrane permeability compared to shorter ethyl linkers or more polar amide linkers.

Reactivity Profile: Nucleophilic Substitution
The terminal chloride is a moderate leaving group, ideal for

reactions with amines, thiols, or phenoxides. It is less reactive than bromide, allowing for
handling without immediate decomposition, but reactive enough for derivatization under basic
conditions (e.g.,

in DMF).

Key Reaction: N-Alkylation of Piperazines Used in the synthesis of antipsychotics or

antihistamines where a piperazine ring requires a lipophilic tail.

Note: Addition of Potassium Iodide (KI) generates the transient alkyl iodide in situ

(Finkelstein reaction), accelerating the rate significantly.

3-Chloropropyl
Propyl Ether

Amine (HNR2)
+ K2CO3/KI

Thiol (R-SH)
+ NaH

Phenol (Ar-OH)
+ Cs2CO3

Amino-Ether
(Drug Intermediate)

Thioether-Ether
(Metabolic Probe)

Aryl-Alkyl Ether
(Scaffold)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8577717?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 3: Divergent synthesis pathways utilizing the alkyl chloride handle.

Safety & Handling (E-E-A-T)
Hazard Classification:

Acute Toxicity: Harmful if swallowed or inhaled.

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category

2A).

Genotoxicity: As an alkylating agent, it should be treated as a potential mutagen.

Handling Protocols:

Engineering Controls: Always handle in a certified chemical fume hood.

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Spill Management: Absorb with inert material (vermiculite). Do not flush into drains.

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of

the ether to peroxides, although less prone than diisopropyl ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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